molecular formula C13H18BFO4 B15314514 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B15314514
M. Wt: 268.09 g/mol
InChI Key: BTUAQMJBYXXZHS-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a dioxaborolane ring attached to a phenol moiety. Boronic acid derivatives are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules.

Preparation Methods

The synthesis of 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves a multi-step process. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a fluorinated aromatic compound.

    Borylation Reaction: The key step involves the borylation of the aromatic compound using a boronic acid or boronic ester. This reaction is typically catalyzed by a palladium catalyst and requires the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can undergo reduction reactions, particularly at the fluorine or methoxy substituents, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts and reaction conditions.

    Coupling Reactions: The boronic acid moiety allows the compound to participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Scientific Research Applications

3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Material Science: It is used in the development of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.

    Catalysis: The compound serves as a ligand or catalyst in various chemical reactions, enhancing the efficiency and selectivity of the processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

3-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can be compared with other boronic acid derivatives, such as:

    Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions but lacks the additional functional groups present in the target compound.

    4-Fluorophenylboronic Acid: Similar to the target compound but without the methoxy and dioxaborolane groups, resulting in different reactivity and applications.

    2-Methoxy-5-boronic Acid Pinacol Ester: Shares the methoxy and boronic acid functionalities but differs in the position of the substituents and the presence of the dioxaborolane ring.

The unique combination of functional groups in this compound provides it with distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C13H18BFO4

Molecular Weight

268.09 g/mol

IUPAC Name

3-fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

InChI

InChI=1S/C13H18BFO4/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(17-5)10(16)7-8/h6-7,16H,1-5H3

InChI Key

BTUAQMJBYXXZHS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OC)O

Origin of Product

United States

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